2-(1-Ethoxyethyl)-1-methyl-1H-pyrrole
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Overview
Description
2-(1-Ethoxyethyl)-1-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound features an ethoxyethyl group and a methyl group attached to the nitrogen atom, making it a substituted pyrrole. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-1-methyl-1H-pyrrole typically involves the alkylation of 1-methyl-1H-pyrrole with 1-ethoxyethyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the electrophilic carbon of the ethoxyethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Pyrrole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyrroles depending on the substituent introduced.
Scientific Research Applications
2-(1-Ethoxyethyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)-1-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole: Lacks the ethoxyethyl group, making it less sterically hindered and potentially more reactive.
2-Ethyl-1-methyl-1H-pyrrole: Similar structure but with an ethyl group instead of an ethoxyethyl group, leading to different chemical properties and reactivity.
1-Ethoxyethyl-1H-pyrrole: Lacks the methyl group, which can affect its electronic properties and reactivity.
Uniqueness
2-(1-Ethoxyethyl)-1-methyl-1H-pyrrole is unique due to the presence of both the ethoxyethyl and methyl groups, which can influence its chemical behavior and potential applications. The combination of these substituents can enhance its stability, solubility, and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(1-ethoxyethyl)-1-methylpyrrole |
InChI |
InChI=1S/C9H15NO/c1-4-11-8(2)9-6-5-7-10(9)3/h5-8H,4H2,1-3H3 |
InChI Key |
OEFIJLVMHWVWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=CC=CN1C |
Origin of Product |
United States |
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